4-Methyl-5-vinylthiazole
4-Methyl-5-vinylthiazole
4-Methyl-5-vinylthiazole is a sulfur-containing volatile compound identified in garlic, pork and mature whiskey. It is also present in the floral scent of a few species of genus Annonaceae and Araceae, where they play a major role in attracting the scarab beetle pollinators.
4-Methyl-5-vinylthiazole is a nitrogen and sulphur-containing heterocyclic compound, present in the species of Annona (magnoliids, Annonaceae) and Caladium bicolor (monocots, Araceae). It is extremely attractive to both male and female beetles of three species of the genus Cyclocephala.
4-Methyl-5-vinylthiazole, also known as 5-ethenyl-4-methyl-thiazole or fema 3313, belongs to the class of organic compounds known as 4, 5-disubstituted thiazoles. 4, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 4 and 5 only. 4-Methyl-5-vinylthiazole exists as a liquid, slightly soluble (in water), and a moderately basic compound (based on its pKa). Within the cell, 4-methyl-5-vinylthiazole is primarily located in the cytoplasm. 4-Methyl-5-vinylthiazole is a cocoa, musty, and nutty tasting compound that can be found in a number of food items such as onion-family vegetables, fruits, alcoholic beverages, and soft-necked garlic. This makes 4-methyl-5-vinylthiazole a potential biomarker for the consumption of these food products.
4-Methyl-5-vinylthiazole is a nitrogen and sulphur-containing heterocyclic compound, present in the species of Annona (magnoliids, Annonaceae) and Caladium bicolor (monocots, Araceae). It is extremely attractive to both male and female beetles of three species of the genus Cyclocephala.
4-Methyl-5-vinylthiazole, also known as 5-ethenyl-4-methyl-thiazole or fema 3313, belongs to the class of organic compounds known as 4, 5-disubstituted thiazoles. 4, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 4 and 5 only. 4-Methyl-5-vinylthiazole exists as a liquid, slightly soluble (in water), and a moderately basic compound (based on its pKa). Within the cell, 4-methyl-5-vinylthiazole is primarily located in the cytoplasm. 4-Methyl-5-vinylthiazole is a cocoa, musty, and nutty tasting compound that can be found in a number of food items such as onion-family vegetables, fruits, alcoholic beverages, and soft-necked garlic. This makes 4-methyl-5-vinylthiazole a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1759-28-0
VCID:
VC21186599
InChI:
InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3
SMILES:
CC1=C(SC=N1)C=C
Molecular Formula:
C6H7NS
Molecular Weight:
125.19 g/mol
4-Methyl-5-vinylthiazole
CAS No.: 1759-28-0
Cat. No.: VC21186599
Molecular Formula: C6H7NS
Molecular Weight: 125.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Methyl-5-vinylthiazole is a sulfur-containing volatile compound identified in garlic, pork and mature whiskey. It is also present in the floral scent of a few species of genus Annonaceae and Araceae, where they play a major role in attracting the scarab beetle pollinators. 4-Methyl-5-vinylthiazole is a nitrogen and sulphur-containing heterocyclic compound, present in the species of Annona (magnoliids, Annonaceae) and Caladium bicolor (monocots, Araceae). It is extremely attractive to both male and female beetles of three species of the genus Cyclocephala. 4-Methyl-5-vinylthiazole, also known as 5-ethenyl-4-methyl-thiazole or fema 3313, belongs to the class of organic compounds known as 4, 5-disubstituted thiazoles. 4, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 4 and 5 only. 4-Methyl-5-vinylthiazole exists as a liquid, slightly soluble (in water), and a moderately basic compound (based on its pKa). Within the cell, 4-methyl-5-vinylthiazole is primarily located in the cytoplasm. 4-Methyl-5-vinylthiazole is a cocoa, musty, and nutty tasting compound that can be found in a number of food items such as onion-family vegetables, fruits, alcoholic beverages, and soft-necked garlic. This makes 4-methyl-5-vinylthiazole a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 1759-28-0 |
| Molecular Formula | C6H7NS |
| Molecular Weight | 125.19 g/mol |
| IUPAC Name | 5-ethenyl-4-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3 |
| Standard InChI Key | QUAMMXIRDIIGDJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)C=C |
| Canonical SMILES | CC1=C(SC=N1)C=C |
| Melting Point | -15.0 °C -15 °C -15°C |
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